molecular formula C26H29N5O3 B2365076 9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 847040-01-1

9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2365076
CAS No.: 847040-01-1
M. Wt: 459.55
InChI Key: KEWYXRIJPFJMCE-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purino[7,8-a]pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a phenylpropyl group attached to a purino[7,8-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of the purino[7,8-a]pyrimidine core.

    Ethoxyphenyl Group Introduction: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Methylation: The methyl group is added via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Phenylpropyl Group Addition: The phenylpropyl group is attached through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes.

Medicine

    Anticancer Activity: Research has indicated its potential in inhibiting cancer cell proliferation by targeting specific molecular pathways.

    Anti-inflammatory Properties: The compound may reduce inflammation by modulating immune responses.

Industry

    Pharmaceuticals: Used in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(4-hydroxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

  • Ethoxy Group : The presence of the ethoxy group distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
  • Molecular Interactions : The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, enhancing its efficacy in certain applications.

This detailed article provides a comprehensive overview of 9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-3-34-21-14-12-20(13-15-21)29-17-8-18-30-22-23(27-25(29)30)28(2)26(33)31(24(22)32)16-7-11-19-9-5-4-6-10-19/h4-6,9-10,12-15H,3,7-8,11,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYXRIJPFJMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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